Ethyl (2R,3R)-2,3-epoxybutyrate

Description

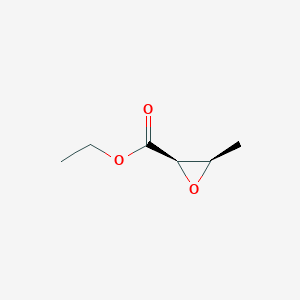

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R,3R)-3-methyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHEFOZRVPJRK-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922762 | |

| Record name | Ethyl 3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118712-09-7, 19780-35-9 | |

| Record name | Ethyl 3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-epoxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for Ethyl 2r,3r 2,3 Epoxybutyrate

Chemical Synthetic Routes

Chemical synthesis provides a robust and versatile platform for the production of Ethyl (2R,3R)-2,3-epoxybutyrate. These methods often employ chiral catalysts or start from naturally occurring chiral molecules to ensure the desired stereochemical outcome.

Asymmetric Epoxidation Approaches

Asymmetric epoxidation of allylic alcohols is a powerful tool for the enantioselective synthesis of epoxides. The Sharpless Asymmetric Epoxidation (SAE) is a prominent example, utilizing a titanium isopropoxide catalyst in the presence of a chiral tartrate ester, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and an oxidant like tert-butyl hydroperoxide. harvard.edumdpi.com This method is highly predictable, with the stereochemistry of the resulting epoxide being determined by the chirality of the tartrate used. mdpi.com For the synthesis of this compound, the corresponding allylic alcohol, ethyl (E)-2-butenoate, can be subjected to Sharpless epoxidation conditions. The use of L-(+)-DET typically directs the epoxidation to form the (2R,3R) epoxide. harvard.edu The reaction is known for its high enantioselectivity and chemoselectivity, allowing for the epoxidation of the allylic double bond even in the presence of other sites of unsaturation. mdpi.comresearchgate.net

Table 1: Key Features of Sharpless Asymmetric Epoxidation

| Feature | Description |

| Catalyst | Titanium isopropoxide and a chiral tartrate (e.g., DET, DIPT) harvard.edu |

| Oxidant | tert-butyl hydroperoxide mdpi.com |

| Stereocontrol | The choice of L-(+)- or D-(-)-tartrate determines the epoxide's absolute configuration. harvard.edu |

| Substrate | Allylic alcohols mdpi.com |

| Selectivity | High enantioselectivity and chemoselectivity mdpi.comresearchgate.net |

Derivatization from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. Synthesizing complex molecules from these precursors is a common and effective strategy.

L-Threonine: L-Threonine, with its (2S,3R) stereochemistry, serves as an excellent starting material for the synthesis of (2R,3R)-2,3-epoxybutyrate. nih.govgoogle.comsigmaaldrich.com The synthesis involves a sequence of reactions that convert the amino and hydroxyl groups of threonine into the desired epoxide functionality while retaining the crucial stereochemistry. A typical route involves diazotization of the amino group to form a hydroxy acid, followed by esterification and subsequent ring-closure to the epoxide. google.com This approach leverages the inherent chirality of L-threonine to produce the target molecule with high stereochemical purity.

D-Malic Acid: D-Malic acid is another valuable chiral pool starting material. researchgate.net Its synthesis into chiral intermediates often involves the protection of its functional groups, followed by stereoselective transformations. While direct synthesis routes to this compound from D-malic acid are less commonly cited, its use in preparing related chiral building blocks highlights its potential as a precursor. researchgate.net

Sodium Erythorbate: Sodium erythorbate, the sodium salt of erythorbic acid (a stereoisomer of ascorbic acid), can also be utilized as a chiral precursor. acs.orgnih.gov A reported synthesis involves the conversion of sodium erythorbate to a protected intermediate, which is then transformed into ethyl 4-hydroxy-2(S),3(R)-epoxybutyrate. acs.org This demonstrates the utility of erythorbate in accessing chiral epoxides, although the specific (2R,3R) isomer requires careful synthetic design.

Cyclization of α-Halo-β-hydroxy Esters

The intramolecular cyclization of α-halo-β-hydroxy esters is a direct method for forming epoxides. This reaction, often promoted by a base, proceeds via an internal Williamson ether synthesis. To obtain this compound, a precursor such as ethyl (2R,3R)-2-halo-3-hydroxybutyrate is required. The stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide. The challenge in this approach lies in the stereoselective synthesis of the α-halo-β-hydroxy ester precursor itself.

Stereoselective Reduction of Keto Esters Precursors

The stereoselective reduction of a β-keto ester, such as ethyl 2-chloro-3-oxobutanoate, can provide a chiral β-hydroxy ester, which can then be converted to the desired epoxide. This reduction can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The choice of catalyst and reaction conditions is critical to achieving high diastereoselectivity and enantioselectivity. nih.gov Once the chiral β-hydroxy ester is obtained, it can be cyclized to the epoxide.

Biocatalytic Synthetic Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms can perform complex transformations with exceptional stereocontrol.

Microbial Transformation and Reduction Techniques

Microbial transformations are a powerful tool for the synthesis of chiral compounds. Whole cells of various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), contain a multitude of reductase enzymes that can reduce carbonyl compounds to alcohols with high stereoselectivity. nih.gov For the synthesis of this compound, a common strategy involves the microbial reduction of a suitable keto ester precursor, like ethyl 2-chloro-3-oxobutanoate. The microorganisms can selectively produce one stereoisomer of the corresponding chlorohydrin, which is then chemically cyclized to the epoxide.

Recent advances in genetic engineering have allowed for the modification of microorganisms to enhance the activity and selectivity of specific reductases. nih.gov By overexpressing a desired reductase or knocking out competing enzymes, it is possible to significantly improve the yield and stereochemical purity of the target hydroxy ester. nih.gov Several ketoreductases (KREDs) are commercially available and have been shown to be effective in the stereoselective reduction of β-keto esters, providing access to either syn or anti diastereomers with high enantiomeric excess. alaska.eduresearchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Intermediates |

| Asymmetric Epoxidation | High enantioselectivity, predictable stereochemistry harvard.edumdpi.com | Requires specific allylic alcohol precursor | Ethyl (E)-2-butenoate |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive chiral starting materials nih.govgoogle.com | Can involve multiple synthetic steps | L-Threonine, D-Malic Acid, Sodium Erythorbate |

| Cyclization of α-Halo-β-hydroxy Esters | Direct route to the epoxide ring | Requires stereoselective synthesis of the halohydrin precursor | Ethyl (2R,3R)-2-halo-3-hydroxybutyrate |

| Stereoselective Reduction of Keto Esters | Can achieve high diastereo- and enantioselectivity nih.gov | May require screening of catalysts or reducing agents | Ethyl 2-chloro-3-oxobutanoate |

| Microbial Transformation | High stereoselectivity, environmentally friendly nih.gov | Can require optimization of fermentation conditions | Ethyl 2-chloro-3-oxobutanoate |

Enzymatic Synthesis Utilizing Epoxide Hydrolases (EHs)

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. In the context of producing enantiopurified compounds, EHs are exceptionally useful for the kinetic resolution of racemic epoxides. This process relies on the enzyme's ability to selectively hydrolyze one enantiomer of the racemic mixture at a much higher rate than the other. Consequently, the unreacted epoxide becomes enriched in the less reactive enantiomer, while the hydrolyzed product is enriched in the diol corresponding to the more reactive enantiomer.

While specific data on the EH-catalyzed resolution of this compound is not extensively documented, the resolution of structurally similar substrates demonstrates the viability of this approach. For instance, research on the resolution of racemic ethyl 3,4-epoxybutyrate using a novel epoxide hydrolase from a newly isolated Acinetobacter baumannii strain has shown significant success. google.com In this process, the enzyme exhibits a preference for the (S)-enantiomer, selectively hydrolyzing it to the corresponding diol. This leaves the desired (R)-enantiomer of ethyl 3,4-epoxybutyrate untouched, allowing for its recovery with high enantiomeric purity. google.com

This biocatalytic method offers a green alternative to chemical synthesis, operating under mild conditions and avoiding the need for heavy metal catalysts or complex chiral ligands. wikipedia.org The cofactor-independent nature of EHs further simplifies their application in industrial processes. wikipedia.org

Table 1: Example of Epoxide Hydrolase (EH) Catalyzed Kinetic Resolution

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Acinetobacter baumannii | Racemic ethyl 3,4-epoxybutyrate | (R)-ethyl 3,4-epoxybutyrate | >99% | 46% |

Lipase-Catalyzed Approaches

Lipases are another class of versatile enzymes widely used in stereoselective synthesis. While commonly associated with the hydrolysis or synthesis of esters, they are also highly effective in the kinetic resolution of racemic alcohols and esters through enantioselective acylation, alcoholysis, or hydrolysis.

For epoxy-containing molecules that also feature a hydroxyl group, lipase-catalyzed acylation is a powerful resolution strategy. This is demonstrated in the kinetic resolution of racemic 2,3-epoxy-1-tridecanol. In a key study, porcine pancreatic lipase (B570770) was used to catalyze the acylation of the racemic epoxy alcohol with acetic anhydride. The lipase selectively acetylated the (2S,3R)-enantiomer, leaving the unreacted (2R,3S)-2,3-epoxy-1-tridecanol with an optical purity exceeding 99% enantiomeric excess (ee). nih.gov This unreacted, enantiopurified epoxy alcohol could then be isolated and used for further synthesis, such as the preparation of (+)-disparlure. nih.gov

This principle can be applied to precursors of this compound. For example, a racemic halohydrin precursor could be resolved using a lipase-catalyzed acylation, after which the enantiopurified halohydrin can be converted to the desired epoxide via intramolecular cyclization.

Table 2: Example of Lipase-Catalyzed Kinetic Resolution via Acylation

| Enzyme | Substrate | Acylating Agent | Product (Unreacted Substrate) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Porcine Pancreatic Lipase | (±)-2,3-epoxy-1-tridecanol | Acetic anhydride | (2R,3S)-2,3-epoxy-1-tridecanol | >99% |

Carbonyl Reductase-Mediated Syntheses

Carbonyl reductases (also known as ketoreductases) are enzymes that catalyze the stereoselective reduction of ketones and aldehydes to their corresponding secondary and primary alcohols, respectively. This methodology is particularly powerful for establishing a specific stereocenter in a molecule.

A highly effective chemoenzymatic route to this compound involves the asymmetric reduction of a prochiral keto-ester precursor, such as ethyl 2-chloro-3-oxobutanoate. The carbonyl reductase selectively reduces the ketone at the C-3 position to a specific hydroxyl stereoisomer, forming a chiral chlorohydrin. This intermediate, ethyl (2R,3S)-4-chloro-3-hydroxybutanoate, can then be readily converted to the target this compound through a subsequent base-induced intramolecular cyclization, which proceeds with inversion of configuration at the C-2 center.

Numerous studies highlight the efficiency of this enzymatic reduction. For example, carbonyl reductases from sources like Chryseobacterium sp., Burkholderia gladioli, and Pichia stipitis have been used to reduce ethyl 4-chloro-3-oxobutanoate to the corresponding (S)- or (R)-chlorohydrin with excellent yields and enantiomeric excess often greater than 99%. nih.govresearchgate.netnih.gov These enzymatic systems frequently incorporate a cofactor regeneration system, such as using glucose dehydrogenase (GDH), to recycle the required NADPH, making the process economically viable for large-scale production. researchgate.netnih.gov

Table 3: Examples of Carbonyl Reductase-Mediated Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

| Enzyme Source / Name | Product | Enantiomeric Excess (ee) | Yield | Cofactor Regeneration |

|---|---|---|---|---|

| Chryseobacterium sp. CA49 (ChKRED20) | (S)-CHBE | >99.5% | 95% | Not specified |

| Burkholderia gladioli (BgADH3) | (R)-CHBE | 99.9% | Complete conversion | Glucose Dehydrogenase (GDH) |

| Pichia stipitis (PsCR) | (S)-CHBE | >99% | 94% | Not specified |

| Candida magnoliae (CAR) with GDH | (S)-CHBE | >99% | >95% | Glucose Dehydrogenase (GDH) |

CHBE: Ethyl 4-chloro-3-hydroxybutanoate

Enantiomeric Resolution Techniques for Ethyl 2,3-epoxybutyrate

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. For ethyl 2,3-epoxybutyrate, several methods are applicable.

Hydrolytic Kinetic Resolution (HKR)

Hydrolytic kinetic resolution (HKR) is a highly efficient method for resolving terminal epoxides. This technique typically uses a chiral catalyst, such as a chiral (salen)cobalt(III) complex, to asymmetrically catalyze the addition of water to one enantiomer of a racemic epoxide. wikipedia.org This leaves the other, less reactive epoxide enantiomer unreacted and thus enantiomerically enriched. wikipedia.org The diol product is also obtained in high enantiomeric purity.

The reaction is prized for its operational simplicity, use of water as an inexpensive and environmentally benign reagent, and the low catalyst loadings required (typically 0.2–2.0 mol%). wikipedia.org The scope of the reaction is broad, accommodating a wide variety of epoxide substrates. Research on the HKR of ethyl 3,4-epoxybutyrate, a close structural analog of the target compound, using a (salen)Co(III)OAc complex demonstrated the recovery of the unreacted epoxide with greater than 99% ee and a 44% yield (the theoretical maximum yield for a kinetic resolution is 50%).

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is an advanced resolution technique that can overcome the 50% theoretical yield limit of standard kinetic resolution. wikipedia.org In DKR, the kinetic resolution of one enantiomer is combined with the in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, enantiopure product. wikipedia.org

A common DKR strategy is a chemoenzymatic process. For example, the resolution of a racemic secondary alcohol can be achieved using a lipase (such as Candida antarctica lipase B, CALB) for enantioselective acylation, paired with a metal catalyst (often based on ruthenium) to facilitate the racemization of the unreacted alcohol enantiomer. youtube.com This dual-catalyst system ensures that the substrate pool for the enzyme is constantly replenished with the reactive enantiomer, driving the reaction to completion. youtube.com For an epoxide substrate, a DKR could potentially be designed by combining an EH- or lipase-catalyzed resolution with a suitable racemization catalyst, enabling the conversion of the entire racemic starting material into a single desired enantiomer.

Diastereomeric Salt Formation and Recrystallization

The classical method of resolution via diastereomeric salt formation is a robust and scalable technique for separating enantiomers of chiral acids or bases. wikipedia.orglibretexts.org To apply this method to an ester like ethyl 2,3-epoxybutyrate, a preliminary hydrolysis step is required.

The process involves the following steps:

Hydrolysis: The racemic ethyl 2,3-epoxybutyrate is hydrolyzed, typically under basic conditions followed by acidification, to yield racemic 2,3-epoxybutyric acid.

Salt Formation: The racemic acid is then treated with a single enantiomer of a chiral base (the resolving agent), such as brucine, quinidine, or an enantiopurified synthetic amine like (R)-1-phenylethylamine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts.

Separation: Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.org Through a process of fractional crystallization, one diastereomeric salt can be selectively precipitated and isolated by filtration.

Liberation: The separated diastereomeric salt is then treated with a strong acid to break the salt linkage, liberating the enantiomerically pure 2,3-epoxybutyric acid. The chiral resolving agent can often be recovered and recycled.

Re-esterification: If the final product must be the ethyl ester, the enantiopurified acid can be re-esterified using standard methods.

A patent describing the preparation of various salts of (2R,3R)-2,3-epoxybutyric acid with both inorganic and organic bases confirms the viability of the critical salt formation step in this resolution sequence. google.com

Reactivity and Mechanistic Studies of Ethyl 2r,3r 2,3 Epoxybutyrate

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The epoxide ring of ethyl (2R,3R)-2,3-epoxybutyrate is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of configuration at the center of attack. The activation of the epoxide oxygen by a Lewis or Brønsted acid can facilitate the ring-opening, particularly with weaker nucleophiles. ucdavis.edunih.gov

The ring-opening of epoxides with oxygen nucleophiles such as water or alcohols yields 1,2-diols or β-alkoxy alcohols, respectively. These reactions are often catalyzed by acids or metal triflates. For instance, erbium(III) triflate has been shown to be an effective catalyst for the alcoholysis and hydrolysis of epoxides under neutral conditions, affording β-alkoxy alcohols and 1,2-diols in high yields. organic-chemistry.org Similarly, heterogeneous Lewis acid catalysts like Sn-Beta zeolites can activate the epoxide for nucleophilic attack by alcohols. ucdavis.edu The reaction of epoxides with water can also be catalyzed by decatungstocerate(IV) ions to produce diols. organic-chemistry.org

In the context of this compound, hydrolysis would lead to the formation of ethyl (2R,3R)-2,3-dihydroxybutanoate, while alcoholysis would yield the corresponding ethyl (2R,3R)-3-alkoxy-2-hydroxybutanoate or ethyl (2R,3R)-2-alkoxy-3-hydroxybutanoate, depending on the regioselectivity of the attack.

Table 1: Catalysts for Epoxide Ring-Opening with Oxygen Nucleophiles

| Catalyst Type | Nucleophile | Product Type | Reference |

| Erbium(III) triflate | Alcohols, Water | β-Alkoxy Alcohols, 1,2-Diols | organic-chemistry.org |

| Sn-Beta Zeolite | Alcohols | β-Alkoxy Alcohols | ucdavis.edu |

| Decatungstocerate(IV) ion | Water, Alcohols | 1,2-Diols, β-Alkoxy Alcohols | organic-chemistry.org |

Nitrogen-based nucleophiles readily open the epoxide ring to furnish valuable β-amino alcohols and their derivatives. The reaction of epoxides with amines is a fundamental method for constructing these motifs. For example, the regiospecific ring-opening of an epoxide with a protected hydrazine (B178648) has been utilized as a key step in the synthesis of the HIV protease inhibitor, atazanavir. mdpi.com Another common nitrogen nucleophile is the azide (B81097) ion (N₃⁻), which provides access to β-azido alcohols, versatile intermediates that can be readily reduced to primary amines. The reaction of 2,3-epoxy alcohols with sodium azide can be influenced by the reaction conditions to control regioselectivity. mdpi.com

Thiols are effective sulfur nucleophiles for the ring-opening of epoxides, leading to the formation of β-hydroxy thioethers. Due to the high nucleophilicity of sulfur, these reactions can often proceed under mild conditions. europa.eu Similar to alcoholysis, the reaction can be catalyzed by Lewis acids. Erbium(III) triflate has been reported to catalyze the ring-opening of epoxides with thiols to generate β-hydroxy sulfides efficiently. organic-chemistry.org The reaction of this compound with a thiol (R-SH) would yield either ethyl (2R,3R)-2-hydroxy-3-(alkylthio)butanoate or ethyl (2R,3R)-3-hydroxy-2-(alkylthio)butanoate.

Carbon-carbon bond formation via epoxide ring-opening is a powerful tool in organic synthesis. Organometallic reagents such as Grignard reagents (RMgX) and organocuprates (R₂CuLi) are commonly employed for this purpose.

Grignard reagents are strong nucleophiles that typically attack epoxides at the less sterically hindered carbon atom in an SN2 fashion. youtube.commasterorganicchemistry.com This reaction provides a direct route to alcohols with extended carbon chains. For this compound, the attack would be expected at the C2 position, which is less substituted than the C3 position bearing a methyl group.

Organocuprates, also known as Gilman reagents, are softer nucleophiles than Grignards and are also highly effective for epoxide opening. They exhibit a strong preference for attacking the less substituted carbon of the epoxide. wikipedia.orgchemistrysteps.com This reaction proceeds with inversion of configuration. wikipedia.org Organolithium reagents, such as lithiated alkynes, have also been used to open epoxide rings, adding an alkyne moiety to the structure. mdpi.com

Table 2: Ring-Opening of Epoxides with Carbon Nucleophiles

| Reagent Type | General Formula | Typical Site of Attack | Product Type | Reference |

| Grignard Reagent | R-MgX | Less hindered carbon | Alcohol | youtube.commasterorganicchemistry.com |

| Organocuprate (Gilman) | R₂CuLi | Less hindered carbon | Alcohol | wikipedia.orgchemistrysteps.com |

| Organolithium | R-Li | Less hindered carbon | Alcohol | mdpi.com |

Regioselectivity in Epoxide Ring Opening

The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C3 position of the epoxybutyrate—is a critical aspect of its reactivity. This selectivity is governed by a combination of steric and electronic factors, which can be modulated by the choice of nucleophile and reaction conditions.

In this compound, the two carbons of the oxirane ring are electronically and sterically distinct. C3 is a tertiary center bonded to a methyl group, while C2 is a tertiary center bonded to an electron-withdrawing ethyl carboxylate group.

Under basic or neutral conditions with "hard" nucleophiles like Grignard reagents or organolithiums, steric hindrance is the dominant factor. The nucleophile preferentially attacks the less substituted C2 position, leading to the formation of a C3-alcohol. masterorganicchemistry.comchemistrysteps.com This is a classic example of an SN2 reaction controlled by sterics.

Conversely, under acidic conditions, the epoxide oxygen is protonated or coordinated to a Lewis acid, developing a partial positive charge on the adjacent carbon atoms. The electron-withdrawing nature of the ester group at C2 destabilizes any developing positive charge at this position. Consequently, the C3 position can better stabilize a partial positive charge, making it more electrophilic. This often leads to a preferential attack at the C3 position. This principle is exploited in Lewis acid-catalyzed reactions. For example, the Eu(OTf)₃-catalyzed ring-opening of 2,3-epoxy alcohols with various nucleophiles, including alcohols and amines, proceeds with high C3 selectivity. wikipedia.org This electronic control favoring C3 attack is a well-recognized pattern for 2,3-epoxy alcohols and esters. mdpi.com

Table 3: Summary of Regioselectivity in Ring-Opening of 2,3-Epoxy Esters

| Nucleophile/Condition | Controlling Factor | Predominant Site of Attack | Resulting Product | Reference |

| Grignard Reagents (RMgX) | Steric | C2 | C3-Alcohol | masterorganicchemistry.com |

| Organocuprates (R₂CuLi) | Steric | C2 | C3-Alcohol | wikipedia.orgchemistrysteps.com |

| Alcohols/Amines with Lewis Acid (e.g., Eu(OTf)₃) | Electronic | C3 | C2-Alcohol | wikipedia.org |

| Sodium Azide (NaN₃) | Electronic/Catalyst | C3 | C2-Alcohol | mdpi.com |

Catalyst-Controlled Regioselectivity

The regioselectivity of the ring-opening of this compound is a critical aspect of its synthetic utility, determining whether the nucleophile attacks the C2 or C3 position of the epoxide. This selectivity can be effectively controlled by the choice of catalyst, which can modulate the electronic and steric environment of the epoxide ring.

For example, certain Lewis acids may preferentially coordinate to the ester carbonyl, enhancing the electrophilicity of the C2 position and favoring attack at this site. Conversely, other catalytic systems might interact more strongly with the epoxide oxygen, leading to a different regiochemical outcome. The interplay between the substrate, nucleophile, and catalyst is crucial in dictating the final product distribution.

Stereochemical Outcomes of Reactions Involving this compound

The stereochemistry of the products derived from this compound is a direct consequence of the reaction mechanism and the inherent chirality of the starting material.

Stereoinversion vs. Stereoretention in Ring Opening

The ring-opening of epoxides typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the center of attack. In the case of this compound, nucleophilic attack at either the C2 or C3 position is expected to occur with inversion of configuration at that center.

Studies on the ring-opening of similar 2,3-epoxyesters with various nucleophiles have consistently shown that the reaction proceeds via an SN2 mechanism, leading to products with an anti relationship between the newly introduced nucleophile and the adjacent hydroxyl group. beilstein-journals.org This stereospecificity is a hallmark of the SN2 pathway, where the nucleophile approaches from the backside of the C-O bond being broken. Therefore, the ring-opening of this compound is expected to yield products with a defined and predictable stereochemistry, a crucial feature for its application in asymmetric synthesis.

Diastereoselective Control in Subsequent Transformations

The stereocenters established in the ring-opening of this compound can exert significant diastereoselective control in subsequent chemical transformations. The newly formed stereogenic centers, along with the pre-existing ones, create a chiral environment that can influence the facial selectivity of reactions at other sites within the molecule.

Catalytic Influences on Reactivity and Selectivity

Catalysts play a pivotal role in modulating the reactivity and selectivity of reactions involving this compound, enabling transformations that may be slow or unselective under non-catalytic conditions.

Lewis Acid Catalysis

Lewis acids are frequently employed to activate the epoxide ring of this compound towards nucleophilic attack. By coordinating to the epoxide oxygen, the Lewis acid increases the electrophilicity of the carbon atoms, facilitating ring-opening even with weak nucleophiles.

The choice of Lewis acid can significantly influence the regioselectivity of the reaction. For example, in the ring-opening of related 2,3-epoxy alcohols, europium(III) triflate (Eu(OTf)3) has been shown to be a highly effective catalyst for promoting C3-selective nucleophilic attack. This selectivity is attributed to the coordination of the Lewis acid to both the epoxide and the hydroxyl group, leading to a chelated intermediate that directs the nucleophile to the C3 position. While specific data for this compound is not provided in the search results, similar principles of Lewis acid-chelation control can be expected to apply.

The table below illustrates the effect of a Lewis acid catalyst on the regioselectivity of the ring-opening of a generic 2,3-epoxy alcohol, which is analogous to the reactivity of this compound.

| Catalyst | Nucleophile | Major Regioisomer | Reference |

| Eu(OTf)3 | Methanol | C3-attack | organic-chemistry.org |

This table is illustrative and based on the reactivity of analogous 2,3-epoxy alcohols.

Transition Metal Complex Catalysis

Transition metal complexes offer a powerful toolkit for catalyzing a wide range of transformations involving this compound. These catalysts can activate the substrate through various modes of action, leading to unique reactivity and selectivity profiles.

While the surveyed literature does not provide specific examples of transition metal-catalyzed reactions of this compound, the broader field of epoxide chemistry offers numerous precedents. For instance, palladium-catalyzed reactions of epoxides are well-established for the formation of carbon-carbon and carbon-heteroatom bonds. Similarly, complexes of rhodium, iridium, and other transition metals have been shown to catalyze diverse reactions of epoxides, including isomerizations, cycloadditions, and reductive or oxidative ring-openings.

The ligand environment around the metal center is crucial in determining the outcome of these reactions, influencing not only the regioselectivity but also the stereoselectivity. The development of chiral transition metal complexes has enabled the enantioselective catalysis of epoxide transformations, a field of significant importance in modern organic synthesis. Further research into the application of such catalysts to this compound is likely to uncover new and valuable synthetic methodologies.

Biocatalyst-Mediated Transformations

The use of biocatalysts for the transformation of epoxides represents a powerful strategy for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. While specific research focusing exclusively on the biocatalyst-mediated transformations of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related epoxy esters. Enzymes such as lipases and epoxide hydrolases are the most prominent biocatalysts for the kinetic resolution of racemic epoxides, a process that can theoretically be applied to mixtures containing the (2R,3R) stereoisomer.

The primary biocatalytic transformations applicable to this compound would involve the enantioselective hydrolysis of the ester group or the ring-opening of the epoxide. These reactions are critical for the preparation of chiral building blocks used in the synthesis of pharmaceuticals and other fine chemicals.

Enzymatic Hydrolysis and Kinetic Resolution

Lipases and esterases are well-known for their ability to catalyze the enantioselective hydrolysis of esters. In the context of a mixture of diastereomers of ethyl 2,3-epoxybutyrate, a lipase (B570770) could selectively hydrolyze one enantiomer, leaving the other enantiomer-enriched epoxide intact. For instance, Pig Liver Esterase (PLE) is a versatile biocatalyst known for its broad substrate specificity and its application in the asymmetric hydrolysis of various esters. wikipedia.orgnih.gov While direct data on this compound is unavailable, studies on similar prochiral and racemic esters demonstrate the potential of PLE for enantioselective transformations. capes.gov.brresearchgate.net

Candida antarctica lipase B (CALB) is another highly effective and widely used lipase for the kinetic resolution of racemic alcohols and esters. nih.govnih.gov It often displays high enantioselectivity and stability in organic solvents, making it suitable for transesterification reactions as well. The kinetic resolution of racemic esters is a common application, suggesting its potential utility in resolving mixtures of ethyl 2,3-epoxybutyrate stereoisomers. researchgate.net

Epoxide Hydrolase-Mediated Transformations

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This reaction can proceed with high enantioselectivity, making EHs valuable tools for the kinetic resolution of racemic epoxides. nih.govrug.nl The enzymatic ring-opening of the epoxide in this compound would yield the corresponding diol, a valuable chiral synthon. The mechanism of these enzymes often involves an attack of a nucleophilic amino acid residue at the epoxide carbon, followed by hydrolysis of the resulting enzyme-substrate intermediate.

The enantioconvergent hydrolysis of epoxides, where a racemic mixture is converted into a single enantiomeric diol in high yield, is another powerful application of epoxide hydrolases. nih.gov This approach would be highly valuable if applicable to the diastereomers of ethyl 2,3-epoxybutyrate.

Potential Biocatalytic Reactions and Expected Outcomes

Based on the reactivity of similar substrates, the following table summarizes potential biocatalyst-mediated transformations for this compound. It is important to note that these are predictive and would require experimental verification.

| Biocatalyst | Enzyme Class | Potential Transformation | Expected Product(s) | Reference (for similar substrates) |

| Pig Liver Esterase (PLE) | Esterase | Enantioselective hydrolysis of the ethyl ester | (2R,3R)-2,3-epoxybutyric acid and unreacted ethyl (2S,3S)-2,3-epoxybutyrate (from a racemic mixture) | wikipedia.orgcapes.gov.brresearchgate.net |

| Candida antarctica Lipase B (CALB) | Lipase | Kinetic resolution via hydrolysis or transesterification | Enantiomerically enriched epoxide and the corresponding hydrolyzed or transesterified product | nih.govnih.govresearchgate.net |

| Epoxide Hydrolase (EH) | Hydrolase | Enantioselective ring-opening of the epoxide | (2R,3R)-2,3-dihydroxybutyric acid ethyl ester and unreacted enantiomeric epoxide (from a kinetic resolution) | nih.govrug.nl |

The successful application of these biocatalysts would depend on several factors, including the choice of enzyme, reaction conditions (pH, temperature, solvent), and the specific stereochemistry of the substrate. The development of a biocatalytic process for this compound would be a significant advancement for the synthesis of valuable chiral intermediates.

Conversion to Chiral Hydroxy Esters

The regioselective and stereospecific ring-opening of this compound provides a direct route to valuable chiral hydroxy esters. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack.

For instance, the reduction of the epoxide with a hydride source, such as sodium borohydride, can lead to the formation of ethyl (2R, 3S)-3-hydroxybutyrate. This transformation is crucial for accessing β-hydroxy esters, which are key structural motifs in many natural products and pharmaceuticals.

Enzymatic resolutions have also proven highly effective in producing enantiomerically pure hydroxy esters. For example, lipase-catalyzed acetylation of racemic ethyl 3-hydroxybutyrate (B1226725) can selectively produce (S)-ethyl-3-hydroxybutyrate, leaving the (R)-enantiomer unreacted. researchgate.net This enzymatic approach offers high enantioselectivity under mild reaction conditions. researchgate.net

| Reagent/Catalyst | Product | Key Features |

| Sodium borohydride | Ethyl (2R, 3S)-3-hydroxybutyrate | Stereospecific reduction |

| Lipase (e.g., Candida antarctica Lipase B) | (S)-Ethyl 3-hydroxybutyrate & (R)-Ethyl 3-acetoxybutyrate | High enantioselectivity |

Synthesis of Chiral Diols and Polyols

This compound serves as a valuable precursor for the synthesis of chiral diols and polyols, which are fundamental building blocks in medicinal chemistry and materials science. nih.gov The epoxide ring can be opened by various nucleophiles to introduce hydroxyl groups with defined stereochemistry.

A common strategy involves the acid-catalyzed or base-catalyzed hydrolysis of the epoxide, leading to the formation of a diol. The stereochemical outcome of the hydrolysis is dependent on the reaction conditions. Acid-catalyzed hydrolysis typically proceeds with anti-addition, while base-catalyzed hydrolysis can lead to syn- or anti-products depending on the substrate and reaction conditions.

Furthermore, the ester group can be reduced to a primary alcohol, expanding the range of accessible polyols. This two-step process of ring-opening followed by reduction provides access to a variety of 1,2- and 1,3-diol systems.

| Reaction | Reagents | Product Type |

| Hydrolysis | H₃O⁺ or OH⁻ | Chiral diol |

| Ring-opening & Reduction | 1. Nu⁻ 2. LiAlH₄ | Chiral polyol |

Formation of Lactones and Fused Ring Systems

The inherent functionality of this compound allows for its conversion into more complex cyclic structures, such as lactones and fused ring systems. Intramolecular cyclization reactions are key to these transformations.

For example, treatment of the corresponding epoxy acid, derived from the hydrolysis of the ethyl ester, can lead to the formation of a β-lactone under appropriate conditions. The stereochemistry of the starting epoxide directly translates to the stereocenters in the resulting lactone.

Furthermore, the epoxide can participate in tandem reactions where an initial ring-opening is followed by an intramolecular cyclization to construct fused bicyclic or polycyclic systems. These strategies are particularly powerful in the total synthesis of complex natural products.

Elaboration into Diverse Functional Groups

The reactivity of the epoxide ring in this compound allows for the introduction of a wide variety of functional groups, making it a versatile intermediate for the synthesis of diverse target molecules.

Ring-opening with nitrogen nucleophiles, such as ammonia (B1221849) or azides, provides access to chiral amino alcohols and azido (B1232118) alcohols, which are precursors to amino acids and other nitrogen-containing compounds. Similarly, reaction with sulfur nucleophiles, like thiols, yields chiral thioethers.

The ester functionality can also be manipulated. For instance, amidation with various amines leads to the formation of chiral amides, while reduction affords the corresponding chiral alcohol. These transformations further highlight the synthetic utility of this versatile building block.

| Nucleophile | Functional Group Introduced | Product Class |

| Ammonia (NH₃) | Amino and Hydroxyl | Amino alcohol |

| Azide (N₃⁻) | Azido and Hydroxyl | Azido alcohol |

| Thiol (RSH) | Thioether and Hydroxyl | Thioether alcohol |

Conclusion

Ethyl (2R,3R)-2,3-epoxybutyrate stands as a powerful and versatile chiral intermediate in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the predictable reactivity of the epoxide ring, allows for the efficient and stereocontrolled synthesis of a wide array of complex and biologically significant molecules. From its fundamental role in the construction of antibiotic frameworks to its broader application in natural product synthesis, this unassuming chiral epoxide continues to be an indispensable tool for organic chemists.

Strategic Applications of Ethyl 2r,3r 2,3 Epoxybutyrate As a Chiral Synthon

Precursors to Fundamental Chiral Building Blocks

The synthetic utility of ethyl (2R,3R)-2,3-epoxybutyrate stems from the high reactivity of the epoxide ring towards nucleophilic attack. This reactivity allows for the diastereoselective and regioselective introduction of new functional groups, transforming the simple C4 backbone into more complex chiral synthons.

By its very nature, this compound is a chiral C4 synthon, providing a four-carbon chain with two contiguous stereocenters. Its importance lies in its ability to transfer this pre-defined stereochemistry into a target molecule. The compound is an important chiral drug synthetic synthon because the epoxide ring-opening can lead to the formation of specific stereochemical structures. researchgate.net This strategy is fundamental in asymmetric synthesis, where building complex molecules from smaller, enantiopure fragments avoids the need for challenging chiral separations or asymmetric reactions later in a synthetic sequence.

The reaction of this compound with various nucleophiles is a primary method for generating chiral α- and β-hydroxyesters. The outcome of the reaction is dictated by the site of nucleophilic attack on the epoxide ring.

Formation of β-Hydroxyesters: Nucleophilic attack at the C2 position, which bears the ester functionality, results in the formation of a chiral β-hydroxyester. This pathway is less common due to the electronic influence of the adjacent carbonyl group.

Formation of α-Hydroxyesters: More typically, nucleophilic attack occurs at the C3 position. This reaction opens the epoxide ring to yield a chiral α-hydroxyester, with the incoming nucleophile at the β-position. This regioselectivity is a key feature of its synthetic value.

The generation of such hydroxyesters is a critical step in the synthesis of many pharmaceuticals and natural products. For instance, chiral hydroxyesters like (R)-2-hydroxy-4-phenylbutyric acid ethyl ester are vital intermediates for angiotensin-converting enzyme (ACE) inhibitors. pharm.or.jp The stereocontrolled synthesis of these building blocks from precursors like epoxybutyrates is a powerful strategy in medicinal chemistry.

Role in the Total Synthesis of Complex Bioactive Molecules

The utility of this compound is prominently demonstrated in the total synthesis of several classes of antibiotics, where the precise stereochemistry it provides is crucial for biological activity.

This compound is a key intermediate in the preparation of the carbapenem (B1253116) antibiotic core. researchgate.net The synthesis of the characteristic β-lactam ring fused to a five-membered ring, known as the carbapenem nucleus, relies on the stereochemistry provided by this synthon. A crucial step involves the reaction of the epoxybutyrate derivative through amidation and a subsequent substitution ring-opening reaction. This process constructs the chiral β-lactam four-membered ring, which is the core structure of not only carbapenems but also penicillins and cephalosporins. researchgate.net

| Starting Synthon | Key Transformation | Target Core Structure |

| This compound | Amidation and Intramolecular Cyclization | (5R,6R)-6-hydroxyethyl-carbapenem nucleus |

Carbacephems are synthetic analogues of cephalosporin (B10832234) antibiotics, where the sulfur atom in the six-membered ring is replaced by a methylene (B1212753) group. The synthetic logic for constructing the fused β-lactam ring system is similar to that used for carbapenems and cephalosporins. Given that (2R,3R)-2,3-epoxybutyric acid derivatives are used to form the core β-lactam ring of cephalosporins, this synthon is also a logical and valuable precursor for the stereocontrolled synthesis of the carbacephem nucleus. researchgate.net The synthesis of the carbacephem antibiotic loracarbef, for example, relies on building blocks that establish the correct stereochemistry of the hydroxyethyl (B10761427) side chain, a feature that can be derived from chiral epoxybutyrates. researchgate.net

A stereoselective and practical synthetic route to the antibiotic Indolmycin (B1671932) has been developed utilizing a stereoisomer, ethyl (2S,3R)-2,3-epoxybutanoate. This synthesis highlights the utility of the epoxybutyrate scaffold in complex natural product synthesis. The key step involves a regioselective coupling reaction where an indolyl magnesium halide attacks the C3 position of the trans-epoxy ester. This ring-opening reaction efficiently and stereoselectively installs the indole (B1671886) moiety and sets the two adjacent stereocenters required for the final indolmycin structure. The use of dichloromethane (B109758) as a co-solvent was found to be crucial for the efficiency of this coupling step. This application demonstrates how the epoxybutyrate serves as a linchpin, connecting two different fragments while maintaining absolute stereochemical control.

Precursor for β-Lactamase Inhibitors

The primary strategic value of this compound in the context of antibacterial therapy lies in its role as a key intermediate for the synthesis of carbapenem antibiotics. google.com Carbapenems are a potent class of β-lactam antibiotics that are often used as a last resort against serious bacterial infections. However, their efficacy is threatened by the proliferation of β-lactamase enzymes, which bacteria produce to deactivate β-lactam antibiotics. Consequently, carbapenems are almost always co-administered with β-lactamase inhibitors.

While not a direct precursor to β-lactamase inhibitors like tazobactam (B1681243) or avibactam, this compound is integral to constructing the core four-membered β-lactam ring system specific to certain carbapenems. google.com The defined stereochemistry of the epoxide is crucial for establishing the correct three-dimensional structure of the antibiotic, which is necessary for its biological activity. The process involves the ring-opening of the epoxide followed by cyclization to form the characteristic fused ring structure of penems and carbapenems. google.com

The synthesis of these advanced antibiotics is critically dependent on the availability of such chiral synthons. Therefore, this compound's contribution is in enabling the synthesis of the antibiotic component of a combination therapy that relies on β-lactamase inhibitors to function effectively against resistant bacterial strains.

Contribution to the Synthesis of Other Chiral Pharmaceuticals and Fine Chemicals

The utility of this compound extends beyond its role in antibiotic synthesis. As a versatile chiral synthon, it is employed in the synthesis of a variety of other complex molecules where precise stereochemical control is essential.

One significant application is in the synthesis of non-proteinogenic amino acids. For instance, this compound serves as a direct precursor to D-allothreonine. nih.gov The (2R,3R) stereochemistry of the starting epoxide dictates the final stereochemistry of the amino acid product. The synthesis typically involves the regioselective opening of the epoxide ring with an azide (B81097) source, followed by reduction of the azide to an amine and hydrolysis of the ester to yield D-allothreonine, which has the (2R,3R) configuration. nih.gov Its enantiomer, L-allothreonine ((2S,3S)-allothreonine), can also be synthesized from the corresponding (2S,3S)-epoxide. wikipedia.orgthermofisher.com These unusual amino acids are valuable as components in peptidomimetics and other biologically active peptides.

Furthermore, the compound is a building block for the chiral side chains of sophisticated antibiotics. The side chain at the C2 position of many carbapenems is critical for their spectrum of activity and stability against certain β-lactamases. This compound provides a scaffold to construct these side chains with the correct stereochemistry. For example, it is a key starting material for the synthesis of the 1-hydroxyethyl side chain found in many carbapenems, ensuring the desired stereochemical orientation for potent antibacterial activity.

The compound is also used in the preparation of chiral epoxybutyrates, which are useful intermediates for the synthesis of 1-carba-1-dethia cephem antibiotics. google.com The ability to generate complex chiral structures from a relatively simple and accessible starting material underscores the strategic importance of this compound in the fields of medicinal chemistry and the synthesis of fine chemicals.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure epoxides like ethyl (2R,3R)-2,3-epoxybutyrate has spurred the development of innovative and environmentally conscious synthetic strategies. Future research in this area is focused on enhancing efficiency, reducing environmental impact, and utilizing renewable resources.

Another promising avenue is the advancement of asymmetric epoxidation of the corresponding α,β-unsaturated ester, ethyl crotonate. Research is ongoing to develop more efficient and sustainable catalysts for this transformation. Organocatalysis, in particular, has emerged as a powerful tool. Chiral organic molecules can catalyze the epoxidation with high enantioselectivity, avoiding the use of heavy metals. For example, cinchona alkaloid-based amide catalysts have been shown to be effective for the epoxidation of α,β-unsaturated ketones under phase-transfer conditions, a methodology that could be adapted for ethyl crotonate. nih.gov

Furthermore, the use of lanthanide-based catalysts , such as yttrium-biphenyldiol complexes, has demonstrated high yields and enantioselectivities in the asymmetric epoxidation of various α,β-unsaturated esters. nih.govresearchgate.netrsc.org Future research will likely focus on optimizing these catalytic systems to reduce catalyst loading and expand their applicability to a broader range of substrates under greener reaction conditions. The development of heterogeneous catalysts, which can be easily recovered and reused, is also a key objective for improving the sustainability of these processes.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Key Advantages |

| Candida antarctica lipase (B570770) B (CAL-B) | Racemic ethyl 2,3-epoxybutyrate | High | Mild reaction conditions, high stereoselectivity. |

| Amide-based Cinchona Alkaloids | α,β-Unsaturated ketones | Up to >99% | Low catalyst loading, short reaction times, metal-free. nih.gov |

| Yttrium-biphenyldiol Complex | β-Aryl α,β-unsaturated esters | Up to 99% | High yield and enantioselectivity. nih.govresearchgate.netrsc.org |

Exploration of Expanded Substrate Scope and Reactivity

The synthetic utility of this compound is intrinsically linked to the regioselective and stereoselective opening of its epoxide ring. Future research will continue to explore the reactivity of this versatile building block with a wider array of nucleophiles, unlocking new synthetic pathways to valuable chiral molecules.

The nucleophilic ring-opening of the epoxide can proceed at either the C2 or C3 position. The outcome of this reaction is influenced by the nature of the nucleophile, the catalyst employed, and the reaction conditions. While reactions with common nucleophiles like azides and thiols have been explored, there is significant potential in investigating reactions with a broader range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. figshare.comresearchgate.netmpg.deyork.ac.ukresearchgate.netmdpi.comrsc.org

For instance, the reaction with organometallic reagents, such as Grignard reagents or organocuprates, could provide access to a variety of chiral alcohols with new carbon-carbon bonds. The regioselectivity of these reactions will be a key area of investigation. Furthermore, the use of Lewis acids to catalyze and control the regioselectivity of the ring-opening is a promising area of research. chemicalbook.com For example, europium(III) triflate has been shown to be an effective catalyst for the highly regioselective ring-opening of 2,3-epoxy alcohols. chemicalbook.com

The development of tandem or cascade reactions involving the in-situ formation and subsequent ring-opening of the epoxide is another exciting frontier. This approach can significantly increase the efficiency of a synthetic sequence by reducing the number of purification steps.

| Nucleophile Type | Potential Products | Research Focus |

| Carbon Nucleophiles (e.g., organocuprates) | Chiral alcohols with new C-C bonds | Controlling regioselectivity (C2 vs. C3 attack). |

| Nitrogen Nucleophiles (e.g., amines, anilines) | Chiral amino alcohols | Development of catalytic methods for asymmetric ring-opening. |

| Oxygen Nucleophiles (e.g., alcohols, phenols) | Chiral diols and ether alcohols | Use of Lewis acid catalysts to enhance reactivity and selectivity. chemicalbook.com |

| Sulfur Nucleophiles (e.g., thiols) | Chiral thioalcohols | Exploration of novel sulfur-based nucleophiles. |

Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the mechanisms governing the synthesis and reactions of this compound is crucial for the rational design of more efficient and selective processes. Future research will increasingly rely on a combination of experimental and computational techniques to unravel the intricacies of these reaction pathways.

Computational studies , particularly using Density Functional Theory (DFT), are becoming indispensable tools for investigating reaction mechanisms. nih.govfigshare.com DFT calculations can provide valuable insights into the transition state geometries, activation energies, and the role of catalysts in determining the stereochemical outcome of a reaction. For instance, computational studies can help to elucidate the mechanism of asymmetric epoxidation catalyzed by organocatalysts or metal complexes, explaining the origin of the observed enantioselectivity.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic analysis are also vital for understanding reaction mechanisms. nih.gov These methods can provide real-time information about the species present in the reaction mixture and the rates of their interconversion. The mechanistic investigation of the hydrolytic kinetic resolution of terminal epoxides, for example, has led to the development of more active catalysts. nih.gov

A key area of future mechanistic investigation will be the detailed study of the ring-opening reactions of this compound. Understanding the factors that control the regioselectivity of nucleophilic attack will enable chemists to predict and control the outcome of these reactions with greater precision.

Innovative Applications in Material Science and Other Fields

While the primary application of this compound has been in the synthesis of chiral pharmaceuticals, its unique structure suggests potential for innovative applications in material science and other fields. The presence of a reactive epoxide ring and a chiral center makes it an attractive monomer for the synthesis of novel functional polymers.

The ring-opening polymerization (ROP) of this compound could lead to the formation of functional and biodegradable polyesters. The stereochemistry of the monomer could be used to control the microstructure and properties of the resulting polymer. For instance, the synthesis of isotactic polyethers has been achieved through the stereoselective polymerization of racemic epoxides using chiral organocatalysts. rsc.org Such polymers could find applications as biodegradable plastics, drug delivery vehicles, or chiral stationary phases for chromatography.

The development of stimuli-responsive materials is another exciting possibility. The epoxide functionality can be used as a handle for post-polymerization modification, allowing for the introduction of various functional groups. These functional groups could impart stimuli-responsive properties to the polymer, such as sensitivity to pH, temperature, or light.

Furthermore, the inherent chirality of this compound could be exploited in the development of chiral materials with unique optical or electronic properties. nih.govrsc.org These materials could have applications in areas such as asymmetric catalysis, chiral recognition, and optoelectronics.

| Potential Application | Polymer Type | Key Features and Research Directions |

| Biodegradable Polymers | Polyesters from ROP | Control of polymer microstructure and degradation rates. |

| Drug Delivery | Functional Polymers | Synthesis of stimuli-responsive polymers for targeted drug release. mpg.de |

| Chiral Separation | Chiral Stationary Phases | Covalent attachment of the chiral monomer to a solid support. |

| Advanced Materials | Chiral Polymers | Exploration of optical and electronic properties. |

Q & A

Q. What are the established synthetic routes for Ethyl (2R,3R)-2,3-epoxybutyrate, and how is its stereochemical purity validated?

this compound is typically synthesized via stereoselective epoxidation of ethyl (2R,3R)-2,3-dihydroxybutyrate using peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions. Key characterization methods include:

Q. What solvent systems and chromatographic techniques are optimal for purifying this compound?

Due to its polarity and thermal sensitivity, purification involves:

- Low-temperature silica gel chromatography with ethyl acetate/hexane gradients (10–30% ethyl acetate).

- Thin-layer chromatography (TLC) monitoring (Rf ~0.3–0.5 in 20% ethyl acetate/hexane).

- Recrystallization from diethyl ether at −20°C to remove residual peroxides .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence regioselectivity in nucleophilic ring-opening reactions?

The (2R,3R) configuration directs nucleophilic attack based on steric and electronic factors:

- Organocuprates (e.g., lithium dimethylcuprate) preferentially attack the less hindered α-carbon, yielding α-methylated products.

- Lewis acid catalysts (e.g., BF3·Et2O) polarize the epoxide, favoring β-attack.

- Kinetic studies (GC-MS) and DFT calculations are used to analyze transition-state energetics and regioselectivity trends .

Q. What methodologies resolve contradictions in reported reaction yields for this compound-derived intermediates?

Discrepancies arise from:

- Substrate stereochemical impurities (e.g., trace (2S,3S) isomers), addressed via chiral column chromatography.

- Reaction temperature variability , mitigated by strict control (±2°C) using jacketed reactors.

- Statistical Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, catalyst loading) and identify critical factors .

Q. How is this compound utilized in modifying biodegradable polymer properties?

As a chain extender in poly-(R)-3-hydroxybutyrate (PHB):

- Melt compounding (180–200°C) integrates the epoxy group into PHB backbones, enhancing crosslinking.

- Thermogravimetric analysis (TGA) reveals improved thermal stability (ΔTdecomp ~+15°C).

- Tensile testing shows increased Young’s modulus (1.2–1.8 GPa) due to reduced crystallinity .

Q. What analytical techniques differentiate this compound from its diastereomers in complex reaction mixtures?

Advanced methods include:

- Chiral gas chromatography (GC) with β-cyclodextrin columns for baseline separation.

- Vibrational circular dichroism (VCD) to assign absolute configurations via C-O-C asymmetric stretching modes.

- X-ray crystallography of derivatives (e.g., sulfonate esters) to resolve stereochemical ambiguities .

Methodological Considerations

- Data Contradiction Analysis : Compare NMR coupling constants (J values) for epoxide protons across studies to detect stereochemical anomalies .

- Polymer Characterization : Use dynamic mechanical analysis (DMA) to assess epoxy-modified PHB’s viscoelastic properties under varying humidity .

- Reaction Optimization : Apply response surface methodology (RSM) to balance yield and enantioselectivity in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.